molecular formula C24H18N4O5S2 B12368968 Perforin-IN-2

Perforin-IN-2

Cat. No.: B12368968
M. Wt: 506.6 g/mol
InChI Key: BIAQRTAXQYZHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perforin-IN-2 is a compound known for its role in scientific research, particularly in the field of immunology. It is a small molecule inhibitor that targets perforin, a protein involved in the immune response. Perforin is a pore-forming protein that plays a crucial role in the destruction of target cells by cytotoxic T lymphocytes and natural killer cells. By inhibiting perforin, this compound can modulate immune responses, making it a valuable tool in research.

Preparation Methods

The preparation of Perforin-IN-2 involves several synthetic routes and reaction conditions. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to create a stable solution . The mixture is then clarified and diluted with deionized water to achieve the desired concentration. This method ensures the compound is prepared in a form suitable for in vivo studies.

Chemical Reactions Analysis

Perforin-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Perforin-IN-2 has a wide range of scientific research applications. In immunology, it is used to study the role of perforin in immune responses and to investigate the mechanisms of immune cell-mediated cytotoxicity . In biology, it helps researchers understand the processes of cell death and survival. In medicine, this compound is used to explore potential therapeutic applications for diseases involving immune dysregulation, such as autoimmune disorders and cancer . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Perforin-IN-2 can be compared with other similar compounds, such as perforin-1 and other members of the membrane attack complex/perforin (MACPF) superfamily . While perforin-1 is involved in the immune response by forming pores in target cell membranes, this compound is unique in its ability to inhibit this process. This makes this compound a valuable tool for studying the regulation of immune responses and for developing potential therapeutic agents.

Conclusion

This compound is a significant compound in scientific research, particularly in the fields of immunology, biology, and medicine. Its ability to inhibit perforin and modulate immune responses makes it a valuable tool for researchers. The preparation methods, chemical reactions, and scientific applications of this compound highlight its importance in advancing our understanding of immune cell-mediated cytotoxicity and developing new therapeutic agents.

Biological Activity

Perforin-IN-2 is a compound that has garnered attention due to its role in modulating the biological activity of perforin, a crucial protein involved in immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on immune cells, and potential therapeutic applications.

Overview of Perforin

Perforin is a pore-forming protein primarily expressed in cytotoxic lymphocytes, such as CD8+ T cells and natural killer (NK) cells. It plays a vital role in the immune system by facilitating the delivery of granzymes into target cells, leading to apoptosis or cell lysis. The interaction between perforin and its target cells is critical for immune surveillance and homeostasis .

Pore Formation : this compound functions by enhancing the pore-forming activity of perforin. Upon release from cytotoxic granules, perforin polymerizes to form transmembrane pores in target cell membranes, allowing granzymes to enter and induce apoptosis .

Regulation of Immune Responses : Studies indicate that this compound can modulate the expression of perforin and granzyme genes in CD8+ T cells. For instance, interleukin-2 (IL-2) has been shown to upregulate these genes, suggesting that this compound may also influence immune cell activation and proliferation .

Biological Activity

This compound exhibits several biological activities:

  • Antibacterial Activity : Similar to perforin-2, this compound has demonstrated antibacterial properties by targeting pathogenic bacteria within phagocytic cells. It enhances the bactericidal activity of macrophages and other phagocytes, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Enhancement : By potentiating the effects of perforin, this compound increases the cytotoxic capacity of T cells against tumor cells and virus-infected cells. This has significant implications for cancer immunotherapy and viral infections .
  • Immune Modulation : this compound may also play a role in regulating immune responses during transplant rejection and autoimmune diseases by influencing the balance between cytotoxicity and tolerance .

Research Findings

Recent studies have provided insights into the effectiveness and mechanisms of this compound:

  • Case Study: Bacterial Infections : In a study examining the role of Perforin-2 in combating Salmonella enterica, it was found that this compound enhances the degradation of antigens within phagocytosed bacteria, thus limiting pathogen spread .
  • Table 1: Expression Levels Across Cell Types
Cell TypeBasal ExpressionInducible Expression (IFN treatment)
Murine MacrophagesHighYes
Human Epithelial CellsLowYes
Primary FibroblastsAbsentYes
CD8+ T CellsVariableYes

This table summarizes findings from various studies showing that different cell types can express this compound under specific conditions.

Properties

Molecular Formula

C24H18N4O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C24H18N4O5S2/c1-27-14-17-10-15(6-7-19(17)24(27)29)21-8-9-22(34-21)16-11-18(13-25-12-16)26-35(32,33)23-5-3-2-4-20(23)28(30)31/h2-13,26H,14H2,1H3

InChI Key

BIAQRTAXQYZHBE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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